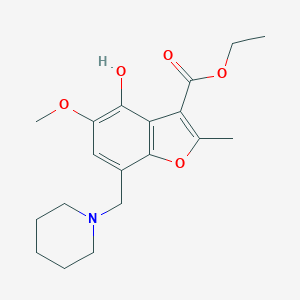

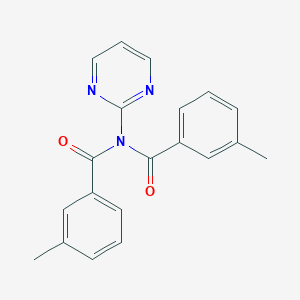

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate, also known as PMMA, is a synthetic designer drug that belongs to the amphetamine class of drugs. It has been reported to have psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) and is often sold as an alternative to MDMA. PMMA has been linked to several cases of overdose and death, and its use is highly discouraged.

Mecanismo De Acción

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate acts as a serotonin releaser and reuptake inhibitor, similar to MDMA. It binds to serotonin transporters, causing an increase in extracellular serotonin levels. This leads to the release of dopamine and norepinephrine, resulting in the characteristic stimulant effects of the drug.

Biochemical and Physiological Effects:

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate has been shown to have neurotoxic effects on serotonergic neurons, leading to a decrease in serotonin levels in the brain. This can result in a range of physiological and psychological effects, including hyperthermia, seizures, and hallucinations. Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate has also been linked to several cases of overdose and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate has been used as a research chemical due to its similarity to MDMA and its potential as a tool for studying the role of serotonin in the brain. However, its neurotoxic effects and potential for overdose and death make it a risky substance to work with in the laboratory.

Direcciones Futuras

Future research on Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate could focus on developing safer analogs with less neurotoxicity and lower risk of overdose. Additionally, studies could investigate the potential therapeutic applications of Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate, such as its use in treating depression or other psychiatric disorders. However, given the risks associated with Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate, caution should be exercised in any future research on this substance.

Métodos De Síntesis

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate is synthesized by the reaction of piperonal with nitroethane, followed by reduction of the nitro group to an amine and subsequent reaction with methylamine. The resulting amine is then reacted with ethyl chloroformate to form the ester.

Aplicaciones Científicas De Investigación

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate has been studied for its potential use as a research chemical in the field of neuroscience. It has been shown to have neurotoxic effects on serotonergic neurons, which has led to its investigation as a potential tool for studying the role of serotonin in the brain. Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate has also been used in studies investigating the effects of amphetamine analogs on behavior and brain function.

Propiedades

Nombre del producto |

Ethyl 4-hydroxy-5-methoxy-2-methyl-7-(1-piperidinylmethyl)-1-benzofuran-3-carboxylate |

|---|---|

Fórmula molecular |

C19H25NO5 |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

ethyl 4-hydroxy-5-methoxy-2-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C19H25NO5/c1-4-24-19(22)15-12(2)25-18-13(11-20-8-6-5-7-9-20)10-14(23-3)17(21)16(15)18/h10,21H,4-9,11H2,1-3H3 |

Clave InChI |

BSOHRPISYMXMSA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2CN3CCCCC3)OC)O)C |

SMILES canónico |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2CN3CCCCC3)OC)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)

![1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)

![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)

![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)

![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)

![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)

![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)